molecular formula C8H18N4O2 B12746749 N,N''-Dimethylarginine CAS No. 33600-80-5

N,N''-Dimethylarginine

Cat. No.: B12746749
CAS No.: 33600-80-5
M. Wt: 202.25 g/mol
InChI Key: LMRASILBPZVFIW-LURJTMIESA-N
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Description

N,N’‘-Dimethylarginine, also known as asymmetric dimethylarginine, is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells. This compound is closely related to L-arginine, a conditionally-essential amino acid. N,N’'-Dimethylarginine interferes with L-arginine in the production of nitric oxide, a key chemical to endothelial and cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’‘-Dimethylarginine is formed by the methylation of arginine residues in proteins. This reaction involves the enzyme protein arginine methyltransferase, which uses S-adenosylmethionine as the methyl donor. The methylation process results in the formation of N,N’'-Dimethylarginine, which is then released after proteolysis .

Industrial Production Methods

Industrial production of N,N’'-Dimethylarginine typically involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for the precise and accurate measurement of the compound in biological fluids. This method overcomes the problems of extensive sample preparation, unspecific detection, and external calibration .

Chemical Reactions Analysis

Types of Reactions

N,N’'-Dimethylarginine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of N,N’'-Dimethylarginine to other metabolites.

    Reduction: This reaction can lead to the formation of simpler compounds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include S-adenosylmethionine as the methyl donor and S-adenosylhomocysteine as the demethylated product. The conditions for these reactions typically involve enzymatic processes within the cytoplasm of cells .

Major Products Formed

The major products formed from these reactions include nitric oxide, which plays a crucial role in maintaining vascular homeostasis, and other metabolites that are involved in various biological processes .

Scientific Research Applications

N,N’'-Dimethylarginine has several scientific research applications, including:

Mechanism of Action

N,N’'-Dimethylarginine exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition occurs through the competitive displacement of L-arginine from the active site of the enzyme. As a result, the synthesis of nitric oxide is reduced, leading to various physiological effects such as decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Comparison with Similar Compounds

Similar Compounds

    Symmetric Dimethylarginine: This compound is also a derivative of L-arginine but has two methyl groups at different positions.

    L-Arginine: This is the parent compound from which N,N’'-Dimethylarginine is derived.

Uniqueness

N,N’'-Dimethylarginine is unique due to its role as an endogenous inhibitor of nitric oxide synthase. This property makes it a crucial regulator of nitric oxide synthesis and a potential biomarker for cardiovascular diseases .

Properties

CAS No.

33600-80-5

Molecular Formula

C8H18N4O2

Molecular Weight

202.25 g/mol

IUPAC Name

(2S)-2-amino-5-[methyl-(N'-methylcarbamimidoyl)amino]pentanoic acid

InChI

InChI=1S/C8H18N4O2/c1-11-8(10)12(2)5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1

InChI Key

LMRASILBPZVFIW-LURJTMIESA-N

Isomeric SMILES

CN=C(N)N(C)CCC[C@@H](C(=O)O)N

Canonical SMILES

CN=C(N)N(C)CCCC(C(=O)O)N

Origin of Product

United States

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